molecular formula C20H20N2O3 B2775817 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 868223-71-6

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2775817
CAS No.: 868223-71-6
M. Wt: 336.391
InChI Key: IRBBYIIROZAEBD-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinolinone Core: Starting from a suitable precursor, the isoquinolinone core can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 5-position of the isoquinolinone ring.

    Acetamide Formation: Coupling of the isoquinolinone derivative with 2-phenylethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoquinolinone core.

    Reduction: Reduction reactions could target the carbonyl group in the isoquinolinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative.

Scientific Research Applications

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores.

    Methoxy-substituted Compounds: Molecules with methoxy groups at various positions.

    Acetamide Derivatives: Compounds containing the acetamide functional group.

Uniqueness

The uniqueness of 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-18-9-5-8-17-16(18)11-13-22(20(17)24)14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBBYIIROZAEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326182
Record name 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868223-71-6
Record name 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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